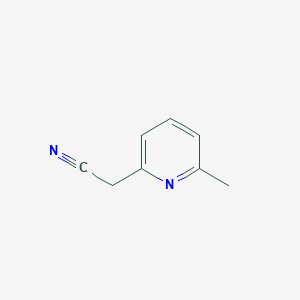

2-(6-Methylpyridin-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(6-methylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBREBAKASRNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483144 | |

| Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14993-80-7 | |

| Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-(6-Methylpyridin-2-yl)acetonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(6-methylpyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the structural elucidation of this compound.

Introduction

2-(6-Methylpyridin-2-yl)acetonitrile is a heterocyclic compound featuring a pyridine ring substituted with a methyl and an acetonitrile group. The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation through a combination of modern spectroscopic techniques is an essential step in its synthesis and application. This guide will detail the application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic theory. Experimental values may vary depending on the specific conditions of data acquisition.

Molecular Structure and Logic of Analysis

The logical workflow for the structural confirmation of 2-(6-methylpyridin-2-yl)acetonitrile involves a multi-technique approach to piece together its molecular puzzle.

Caption: Workflow for the structural elucidation of 2-(6-methylpyridin-2-yl)acetonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-(6-methylpyridin-2-yl)acetonitrile in a deuterated solvent like chloroform (CDCl₃) would exhibit signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the acetonitrile group, and the methyl protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~7.65 | Triplet (t) | 1H | H4 |

| ~7.25 | Doublet (d) | 1H | H3 or H5 |

| ~7.10 | Doublet (d) | 1H | H5 or H3 |

| ~3.80 | Singlet (s) | 2H | -CH₂CN |

| ~2.55 | Singlet (s) | 3H | -CH₃ |

Interpretation and Rationale

-

Aromatic Protons (H3, H4, H5): The pyridine ring protons are expected to appear in the downfield region (~7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The H4 proton, being situated between two other protons, is predicted to be a triplet. The H3 and H5 protons would appear as doublets due to coupling with their single neighboring proton. The exact chemical shifts of H3 and H5 would be influenced by the positions of the methyl and acetonitrile substituents.

-

Methylene Protons (-CH₂CN): The protons of the methylene group adjacent to the electron-withdrawing nitrile group and the pyridine ring are expected to be deshielded and appear as a singlet around 3.80 ppm. The singlet multiplicity arises because there are no adjacent protons to couple with.

-

Methyl Protons (-CH₃): The methyl group protons are attached to the pyridine ring and are expected to resonate as a singlet around 2.55 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(6-methylpyridin-2-yl)acetonitrile in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of 2-(6-methylpyridin-2-yl)acetonitrile would show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~158.0 | C6 |

| ~149.0 | C2 |

| ~137.0 | C4 |

| ~124.0 | C5 |

| ~120.0 | C3 |

| ~118.0 | -CN |

| ~25.0 | -CH₂CN |

| ~24.0 | -CH₃ |

Interpretation and Rationale

-

Pyridine Ring Carbons (C2, C3, C4, C5, C6): The carbon atoms of the pyridine ring are expected in the range of ~120-160 ppm. The carbons directly attached to the nitrogen atom (C2 and C6) are typically the most downfield. The presence of substituents will further influence their chemical shifts.

-

Nitrile Carbon (-CN): The carbon of the nitrile group is characteristically found in the region of ~115-125 ppm.

-

Methylene Carbon (-CH₂CN): The methylene carbon, being attached to the pyridine ring and the nitrile group, is predicted to appear around 25.0 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon is expected to be the most upfield signal, appearing around 24.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are crucial.

-

Data Processing and Referencing: Process the data similarly to the ¹H NMR spectrum and reference it to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode |

| ~2250 | C≡N stretch (nitrile) |

| ~1600, ~1580, ~1470 | C=C and C=N ring stretching (pyridine) |

| ~2950-2850 | C-H stretch (aliphatic -CH₃ and -CH₂) |

| ~3100-3000 | C-H stretch (aromatic) |

Interpretation and Rationale

-

Nitrile Group (C≡N): The most characteristic peak in the IR spectrum is expected to be the sharp and strong absorption band around 2250 cm⁻¹ corresponding to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group[1].

-

Pyridine Ring: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: The spectrum will also show C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methylene groups (below 3000 cm⁻¹).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a common and simple method for both liquids and solids.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Caption: A simplified workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum Data

For 2-(6-methylpyridin-2-yl)acetonitrile (C₈H₈N₂), the molecular weight is 132.16 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 132.

-

Key Fragmentation Patterns:

-

Loss of a hydrogen atom: [M-H]⁺ at m/z = 131.

-

Loss of the nitrile group: [M-CN]⁺ at m/z = 106.

-

Loss of the methyl group: [M-CH₃]⁺ at m/z = 117.

-

Cleavage of the C-C bond between the methylene group and the pyridine ring could lead to a fragment corresponding to the methylpyridine cation at m/z = 92.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural characterization of 2-(6-methylpyridin-2-yl)acetonitrile. Each technique offers complementary information that, when integrated, confirms the molecular formula, the connectivity of atoms, and the presence of key functional groups, thereby ensuring the identity and purity of this important chemical intermediate. The protocols described herein represent standard methodologies that can be adapted to specific laboratory instrumentation and requirements.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(6-Methylpyridin-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(6-methylpyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical and materials science research. This document details a robust and scalable synthetic protocol, delves into the mechanistic underpinnings of the chemical transformation, and presents a full suite of analytical techniques for the unambiguous characterization of the final product. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-tested methodologies. All protocols are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction: Strategic Importance of 2-(6-Methylpyridin-2-yl)acetonitrile

2-(6-Methylpyridin-2-yl)acetonitrile, with the CAS Number 14993-80-7, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring a pyridine ring, a methyl group, and a nitrile functional group, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making it a valuable building block for creating diverse chemical libraries.

Table 1: Physicochemical Properties of 2-(6-Methylpyridin-2-yl)acetonitrile

| Property | Value | Source |

| CAS Number | 14993-80-7 | [1][2] |

| Molecular Formula | C8H8N2 | [1][2] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Typically a solid | N/A |

| Storage | Inert atmosphere, room temperature | [1] |

A Robust Synthetic Pathway: Cyanation of 2-(Chloromethyl)-6-methylpyridine

While several synthetic routes to 2-(6-methylpyridin-2-yl)acetonitrile exist, the nucleophilic substitution of 2-(chloromethyl)-6-methylpyridine with a cyanide salt is a widely adopted and efficient method. This approach is favored for its high yield, operational simplicity, and the ready availability of starting materials.

Reaction Principle and Mechanism

The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction.[3] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which effectively solvates the cation of the cyanide salt while leaving the cyanide anion relatively free to act as a nucleophile.

The choice of a polar aprotic solvent is critical as it accelerates the rate of the SN2 reaction. Protic solvents would solvate the cyanide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Caption: SN2 mechanism for the synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate modifications.

Materials and Reagents:

-

2-(Chloromethyl)-6-methylpyridine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-(chloromethyl)-6-methylpyridine (1 equivalent).

-

Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the starting material. To this solution, add sodium cyanide (1.1 to 1.5 equivalents) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Logical workflow for the characterization of the final product.

Safety, Handling, and Storage

Safety Precautions:

-

Sodium Cyanide: This reagent is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [4]Always handle sodium cyanide in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available and be trained in its use.

-

Acetonitrile: Acetonitrile is flammable and harmful if swallowed or inhaled. [5][6]It can also cause eye irritation. [5]* Solvents: Organic solvents such as DMSO and ethyl acetate are flammable and should be handled away from ignition sources.

Handling:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Avoid creating dusts of solid reagents.

Storage:

-

Store 2-(6-methylpyridin-2-yl)acetonitrile in a tightly sealed container in a cool, dry place under an inert atmosphere. [1]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Inactive cyanide reagent. | Use fresh, dry sodium cyanide. |

| Wet solvent. | Use anhydrous DMSO. | |

| Incomplete reaction. | Increase reaction time or temperature slightly. Monitor by TLC. | |

| Multiple spots on TLC | Incomplete reaction. | See above. |

| Side reactions. | Ensure the reaction is run under an inert atmosphere. Purify carefully by column chromatography. | |

| Difficulty in purification | Co-eluting impurities. | Try a different solvent system for column chromatography. |

References

-

PubChem. (n.d.). 2-Acetyl-6-methylpyridine. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN101486676B - The preparation method of cyanomethylpyridine compound.

- Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.

-

Journal of Southeast University (Natural Science Edition). (2008). Synthesis Technology of 2-Methylpyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Mechanism of selective C–H cyanation of 2-phenylpyridine with benzyl nitrile catalyzed by CuBr: a DFT investigation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

-

MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]

- Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

-

BMRB. (n.d.). Acetonitrile at BMRB. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet - Acetonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile - NIST WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. Retrieved from [Link]

Sources

- 1. 14993-80-7|2-(6-Methylpyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. 2-(6-Methylpyridin-2-yl)acetonitrile, CasNo.14993-80-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. Cyanation - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. fishersci.co.uk [fishersci.co.uk]

Chemical structure and molecular formula of 2-(6-Methylpyridin-2-yl)acetonitrile

An In-depth Technical Guide to 2-(6-Methylpyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-Methylpyridin-2-yl)acetonitrile, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates its chemical structure, physicochemical properties, and provides a detailed, field-proven synthetic protocol. Furthermore, it offers an expert analysis of its spectroscopic signature, core reactivity, and critical safety protocols necessary for its application in a research and development setting. This guide is structured to deliver not just procedural steps but the underlying scientific rationale, empowering professionals to utilize this versatile intermediate with efficacy and safety.

Core Molecular Identity and Physicochemical Properties

2-(6-Methylpyridin-2-yl)acetonitrile, registered under CAS Number 14993-80-7, is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly in the pharmaceutical industry.[1] Its structure incorporates a pyridine ring, a reactive methylene group, and a nitrile moiety, a combination that imparts a unique reactivity profile.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with an acetonitrile group (-CH₂CN) and at the 6-position with a methyl group (-CH₃).

Caption: 2D structure of 2-(6-Methylpyridin-2-yl)acetonitrile.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 14993-80-7 | [1][2][3] |

| Molecular Formula | C₈H₈N₂ | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Appearance | Typically a liquid | [4] |

| Purity | ≥95% | [1] |

| Storage | Sealed refrigeration, inert atmosphere | [1][3] |

Rationale-Driven Synthesis Protocol

The synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile is most effectively achieved via the nucleophilic substitution of a suitable halopyridine precursor. The following protocol describes a robust method starting from 2-chloro-6-methylpyridine.

Mechanistic Causality

The core of this synthesis is the deprotonation of acetonitrile. Acetonitrile's methyl protons are weakly acidic (pKa ≈ 31.3 in DMSO), requiring a strong base to generate the nucleophilic cyanomethyl anion (⁻CH₂CN).[5] Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, strong base that produces hydrogen gas as the only byproduct, simplifying workup. The resulting anion then acts as a potent nucleophile, displacing the chloride from the electron-deficient pyridine ring. The electron-withdrawing nature of the ring nitrogen facilitates this substitution, particularly at the C2 position.

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

2-chloro-6-methylpyridine

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous acetonitrile (10 equivalents). Cool the flask to 0°C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.2 equivalents) in small portions to the stirred acetonitrile. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Anion Formation: Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The mixture should become a clear solution or a fine slurry, indicating the formation of the cyanomethyl anion.

-

Nucleophilic Substitution: Cool the mixture back to 0°C and add a solution of 2-chloro-6-methylpyridine (1.0 equivalent) in a minimal amount of anhydrous acetonitrile dropwise over 20 minutes. Causality: Dropwise addition at low temperature prevents side reactions and controls the exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 2-chloro-6-methylpyridine spot is no longer visible.

-

Quenching: Once complete, cool the flask to 0°C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. Trustworthiness: This is a standard and safe method to neutralize unreacted NaH.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Predictive Spectroscopic Signature

A robust understanding of the expected spectroscopic data is essential for reaction monitoring and final product confirmation. The following table outlines the predicted spectral characteristics.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic (3H) | δ 7.0-8.0 ppm | Protons on the electron-deficient pyridine ring are deshielded. Expect complex splitting (doublets, triplets). |

| Methylene (2H) | δ 3.8-4.2 ppm | Deshielded by both the adjacent pyridine ring and the nitrile group. Expected to be a singlet. | |

| Methyl (3H) | δ 2.4-2.6 ppm | Attached to the aromatic ring. Expected to be a singlet. | |

| ¹³C NMR | Nitrile (C≡N) | δ 115-120 ppm | Characteristic shift for a nitrile carbon. |

| Aromatic (5C) | δ 120-160 ppm | Five distinct signals for the pyridine ring carbons. | |

| Methylene (CH₂) | δ 25-30 ppm | Aliphatic carbon shifted downfield by adjacent heteroaromatic ring and nitrile. | |

| Methyl (CH₃) | δ 18-22 ppm | Typical range for a methyl group on an aromatic ring. | |

| IR Spectroscopy | C≡N Stretch | 2240-2260 cm⁻¹ | A sharp, medium-intensity peak characteristic of the nitrile functional group.[6] |

| C-H (sp²) Stretch | 3000-3100 cm⁻¹ | Aromatic C-H bonds on the pyridine ring. | |

| C-H (sp³) Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds of the methyl and methylene groups. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 132.17 | Corresponds to the molecular weight of C₈H₈N₂. |

Core Reactivity and Synthetic Utility

The synthetic value of 2-(6-Methylpyridin-2-yl)acetonitrile stems from the reactivity of its two primary functional sites: the activated methylene bridge and the nitrile group.

Caption: Key reaction pathways for the target molecule.

-

Methylene Bridge Reactivity: The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the adjacent pyridine ring and the nitrile group. This "activated" methylene can be readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophile can then be used in a variety of C-C bond-forming reactions, including alkylations and aldol-type condensations.[7]

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be:

-

Hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(6-Methylpyridin-2-yl)acetic acid, a common precursor in drug synthesis.

-

Reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the primary amine, 2-(6-Methylpyridin-2-yl)ethanamine. This introduces a basic nitrogen center, a key pharmacophore in many active agents.

-

This dual reactivity makes it a powerful intermediate for building diverse molecular scaffolds for drug discovery programs.

Critical Safety and Handling Protocol

2-(6-Methylpyridin-2-yl)acetonitrile is classified as a hazardous substance and requires strict adherence to safety protocols.

Hazard Summary:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Irritation: Causes serious eye irritation.[9]

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure an eyewash station and safety shower are immediately accessible.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.

-

Eye Protection: Use tightly fitting safety goggles and a face shield.[8]

-

Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[9]

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and take precautionary measures against static discharge.[9]

-

Storage: Store in a cool, well-ventilated place.[8] Keep the container tightly closed and sealed.[1] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, reducing agents, and bases.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[8]

References

-

Bide Pharmatech Ltd. 2-(6-Methylpyridin-2-yl)acetonitrile CAS NO.14993-80-7. [Link]

-

Volochem, Inc. (6-methyl-2-oxopyridin-1(2H)-yl)acetonitrile Safety Data Sheet. [Link]

-

Al-Naggar, A. A. et al. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 2005. [Link]

-

Li, G. et al. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 2023. [Link]

-

Wikipedia. Acetonitrile. [Link]

- Google Patents. Synthesis of 2-methyl pyridine by acetylene acetonitrile method.

-

Journal of Southeast University. Synthesis Technology of 2-Methylpyridine. [Link]

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PrepChem.com. Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. [Link]

-

PubChem, National Institutes of Health. Acetonitrile. [Link]

-

University of Wisconsin-Madison, McMahon Research Group. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

National Institute of Standards and Technology. Acetonitrile - NIST WebBook. [Link]

-

YouTube, Tony St John. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

YouTube, Tony St John. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

Sources

- 1. 2-(6-Methylpyridin-2-yl)acetonitrile, CasNo.14993-80-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 14993-80-7|2-(6-Methylpyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. 2-(4-Methylpyridin-2-yl)acetonitrile | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Methylpyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methylpyridin-2-yl)acetonitrile, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a pyridine ring linked to an acetonitrile group, serves as a versatile scaffold in the synthesis of various biologically active compounds. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical prerequisite for its application in drug design, synthesis, and formulation. These parameters dictate the conditions required for handling, purification, and storage, and can influence its pharmacokinetic profile. This guide provides a comprehensive overview of the key physical properties of 2-(6-Methylpyridin-2-yl)acetonitrile, alongside detailed methodologies for their experimental determination, empowering researchers to effectively utilize this compound in their scientific endeavors.

Chemical Identity and Molecular Structure

-

IUPAC Name: 2-(6-Methylpyridin-2-yl)acetonitrile

-

CAS Number: 14993-80-7[1]

-

Molecular Formula: C₈H₈N₂[1]

-

Molecular Weight: 132.16 g/mol

-

Chemical Structure:

-

A pyridine ring is substituted at the 2-position with a cyanomethyl group (-CH₂CN) and at the 6-position with a methyl group (-CH₃).

-

Physicochemical Properties

| Physical Property | Predicted Value | Notes |

| Melting Point | 40-41 °C | This value suggests that the compound is a solid at room temperature.[2] |

| Boiling Point | 235.9 °C at 760 mmHg | This indicates the temperature at which the compound transitions from a liquid to a gaseous state at atmospheric pressure.[2] |

It is crucial to note that these values are computationally predicted and should be confirmed by experimental analysis for any cGMP (current Good Manufacturing Practice) applications.

Experimental Determination of Physical Properties

To ensure the scientific integrity of any research or development project, the experimental verification of physical properties is paramount. The following sections detail the standard, field-proven protocols for the determination of the melting and boiling points of a chemical entity like 2-(6-Methylpyridin-2-yl)acetonitrile.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

Experimental Protocol: Capillary Melting Point Method

This method is the most common and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2-(6-Methylpyridin-2-yl)acetonitrile is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the predicted melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.

Self-Validating System:

The calibration of the melting point apparatus with certified standards of known melting points (e.g., benzophenone, caffeine) is a critical step to ensure the trustworthiness of the obtained data.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Step-by-Step Methodology:

-

Sample Preparation: A small volume (a few microliters) of liquid 2-(6-Methylpyridin-2-yl)acetonitrile is introduced into a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed with its open end down into the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heat is then removed. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Causality Behind Experimental Choices:

-

Inverted Capillary: The inverted capillary traps the vapor of the liquid. The stream of bubbles indicates that the vapor pressure of the liquid has overcome the external pressure.

-

Cooling and Re-entry: As the apparatus cools, the vapor pressure of the liquid decreases. When the vapor pressure equals the external pressure, the liquid is at its boiling point, and the external pressure forces the liquid back into the capillary.

Self-Validating System:

The accuracy of the thermometer should be verified using a liquid with a known boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Diagram of Micro-Boiling Point Determination Workflow:

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

While experimental data for the melting and boiling points of 2-(6-Methylpyridin-2-yl)acetonitrile are not yet widely published, computational predictions provide a solid foundation for its handling and use in a research setting. The predicted melting point of 40-41 °C and boiling point of 235.9 °C offer valuable guidance for its purification and reaction setup. However, for applications requiring stringent quality control, such as in drug development, the experimental verification of these properties using the standardized protocols outlined in this guide is indispensable. By combining predictive insights with rigorous experimental validation, researchers can confidently and effectively harness the potential of 2-(6-Methylpyridin-2-yl)acetonitrile in advancing the frontiers of science.

References

-

2-(6-Methylpyridin-2-yl)acetonitrile. LookChem. [Link]

Sources

Stability and storage conditions for 2-(6-Methylpyridin-2-yl)acetonitrile

An In-Depth Technical Guide to the Stability and Storage of 2-(6-Methylpyridin-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for 2-(6-Methylpyridin-2-yl)acetonitrile (CAS 14993-80-7). Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with field-proven methodologies to ensure the long-term integrity of this valuable compound. We will explore the intrinsic chemical properties, identify key factors influencing its stability, and present detailed protocols for conducting forced degradation studies. The recommendations herein are designed to be a self-validating system, ensuring that researchers can confidently maintain the purity, potency, and reliability of 2-(6-Methylpyridin-2-yl)acetonitrile in their research and development pipelines.

Introduction and Molecular Profile

2-(6-Methylpyridin-2-yl)acetonitrile is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and an acetonitrile moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The pyridine ring offers a basic nitrogen atom for hydrogen bonding and salt formation, while the nitrile group is a versatile functional handle for a wide array of chemical transformations.

However, the very features that make this molecule chemically interesting also render it susceptible to specific degradation pathways. The stability of this compound is paramount, as the presence of degradants can compromise experimental results, affect biological activity, and introduce impurities into downstream processes. This guide provides the necessary framework for understanding and mitigating these risks.

The core structure consists of two key functional domains:

-

The 6-Methylpyridine Ring: This aromatic heterocycle is generally stable but can be susceptible to oxidation and photochemically induced reactions.[1][2] The electron-donating methyl group can influence the reactivity of the ring.

-

The Acetonitrile Moiety (-CH₂CN): The nitrile group is prone to hydrolysis under both acidic and basic conditions, which typically proceeds through an amide intermediate to the corresponding carboxylic acid.[3][4] The methylene bridge is also a potential site for reactivity.

Understanding the interplay between these domains is critical for predicting and preventing degradation.

Factors Influencing the Stability of 2-(6-Methylpyridin-2-yl)acetonitrile

The long-term stability of 2-(6-Methylpyridin-2-yl)acetonitrile is contingent on several environmental factors. Controlling these factors is essential for preserving the compound's integrity.

Temperature

Thermal stress can induce decomposition. While the compound is relatively stable at room temperature, elevated temperatures can accelerate degradation. Extreme thermal decomposition of related acetonitrile compounds can lead to the formation of hydrogen cyanide and methane, though such conditions are well outside of normal storage or laboratory use.[5][6][7] More relevant is the potential for modest heat to accelerate other degradation pathways, such as hydrolysis.

pH and Hydrolysis

The nitrile functional group is the primary site of hydrolytic instability. This degradation pathway is catalyzed by the presence of acid or base.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile can hydrolyze to 2-(6-methylpyridin-2-yl)acetamide and subsequently to 2-(6-methylpyridin-2-yl)acetic acid.

-

Base-Catalyzed Hydrolysis: Alkaline conditions also promote the hydrolysis of the nitrile group to the corresponding carboxylic acid.[3]

Given that this compound is often used in aqueous buffers for biological assays, careful control of pH is essential to prevent inadvertent degradation during experiments.

Light (Photostability)

Pyridine derivatives can be sensitive to light, particularly in the UV spectrum.[1][8] Photochemical reactions can lead to complex degradation pathways, including oxidation or rearrangement of the pyridine ring.[2][9] Therefore, prolonged exposure to direct sunlight or strong artificial light should be avoided. Amber vials or storage in light-proof containers is strongly recommended.

Oxidation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. The pyridine ring nitrogen and the benzylic-like methylene group are potential sites for oxidation. Storing the compound under an inert atmosphere, such as argon or nitrogen, is a key preventative measure, especially for long-term storage or if the compound is of very high purity.

The following diagram illustrates the primary factors that can impact the stability of the parent compound.

Caption: A streamlined workflow for conducting a comprehensive forced degradation study.

Recommended Storage and Handling

Based on the chemical properties and potential degradation pathways, the following conditions are recommended to ensure the long-term stability of 2-(6-Methylpyridin-2-yl)acetonitrile.

Short-Term Storage (Days to Weeks)

-

Temperature: Store at room temperature (20-25°C).

-

Atmosphere: A tightly sealed container is sufficient.

-

Light: Keep in an amber vial or a container that protects from light.

Long-Term Storage (Months to Years)

-

Temperature: For optimal preservation, store under refrigerated conditions (2-8°C). Some suppliers recommend sealed refrigeration. [10]* Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize the risk of oxidation. [11]This is particularly critical for high-purity reference standards.

-

Container: Use a tightly sealed, high-quality glass vial (e.g., amber borosilicate glass) with a PTFE-lined cap.

Handling

-

Handle the compound in a well-ventilated area or a chemical fume hood. [12]* Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses. [13][14]* When preparing solutions, use high-purity solvents and avoid sources of contamination.

-

If the compound is hygroscopic, handle it in a dry environment (e.g., a glovebox) to prevent moisture absorption.

Conclusion

The chemical integrity of 2-(6-Methylpyridin-2-yl)acetonitrile is best maintained through careful control of its environmental conditions. The primary degradation risks stem from hydrolysis of the nitrile group and potential photo-oxidation of the pyridine ring. By adhering to the storage and handling recommendations outlined in this guide—namely, protection from light, control of temperature, and exclusion of moisture and oxygen for long-term storage—researchers can ensure the compound's stability. The provided forced degradation protocols offer a robust framework for scientists to validate the stability of their material and develop reliable, stability-indicating analytical methods, thereby upholding the principles of scientific integrity and reproducibility.

References

-

Al-Amiery, A. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006. [Link]

-

Britt, P. F. (2002). Pyrolysis and Combustion of Acetonitrile (CH3CN). Oak Ridge National Laboratory. [Link]

-

Britt, P. F. (2002). Pyrolysis and Combustion of Acetonitrile (CH{sub 3}CN) (Technical Report). OSTI.GOV. [Link]

-

Asmus, T. W. (1968). Kinetics of the Thermal Decomposition of Acetonitrile. Western Michigan University. [Link]

-

Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave Online. [Link]

-

Amazon Web Services. (2015). (6-methyl-2-oxopyridin-1(2H)-yl)acetonitrile Safety Data Sheet. [Link]

-

Sciencemadness Wiki. (2020). Acetonitrile. [Link]

-

Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178–2182. [Link]

-

MedCrave Online. (2016). Forced degradation studies. [Link]

-

NIST. (n.d.). Acetonitrile. NIST WebBook. [Link]

-

emp BIOTECH. (2023). S-Mix (Mixture of Pyridine and Acetonitrile) Safety Data Sheet. [Link]

-

PubChem. (n.d.). Acetonitrile. National Institutes of Health. [Link]

-

Ang, J. C., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

-

Giam, C. S., et al. (1975). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Loba Chemie. (2015). 2-Methylpyridine for Synthesis MSDS. [Link]

-

Science Interactive. (2013). Acetonitrile Safety Data Sheet. [Link]

-

Firmin, J. L., & Gray, D. O. (1976). The biochemical pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria. Biochemical Journal, 158(2), 223–229. [Link]

-

Wikipedia. (n.d.). Acetonitrile. [Link]

-

Kuran, P., et al. (1995). Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Pacific Northwest National Laboratory. (2020). Biotic Degradation of Acetonitrile. [Link]

-

Håkansson, S., et al. (2005). Degradation of acetonitrile through a sequence of microbial reactors. ResearchGate. [Link]

-

Solís, A., et al. (2008). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Journal of the Mexican Chemical Society, 52(3), 180-183. [Link]

-

Micaroni, L. G. C., et al. (2004). Degradation of acetonitrile residues using oxidation processes. Journal of the Brazilian Chemical Society, 15(3). [Link]

-

Al-Naggar, A. A., et al. (2012). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 17(5), 5864–5873. [Link]

-

National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably. [Link]

-

Zhang, W., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

Sources

- 1. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.ornl.gov [info.ornl.gov]

- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 7. Acetonitrile - Sciencemadness Wiki [sciencemadness.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. 2-(6-Methylpyridin-2-yl)acetonitrile, CasNo.14993-80-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 11. 14993-80-7|2-(6-Methylpyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 12. liverpool.ac.uk [liverpool.ac.uk]

- 13. fishersci.com [fishersci.com]

- 14. scienceinteractive.com [scienceinteractive.com]

The Pyridylacetonitrile Scaffold: A Versatile Hub in Modern Medicinal Chemistry

Abstract

The pyridylacetonitrile core, a seemingly simple heterocyclic motif, has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the generation of structurally diverse and biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted roles of pyridylacetonitrile derivatives, traversing their synthetic accessibility, diverse mechanisms of action, and broad therapeutic potential. We will delve into specific applications, from the development of targeted anticancer agents and neuroprotective enzyme inhibitors to the design of novel antiviral compounds and modulators of central nervous system receptors. This guide is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the field but also detailed experimental methodologies and insights into structure-activity relationships to facilitate further innovation.

Introduction: The Strategic Value of the Pyridylacetonitrile Moiety

The pyridine ring is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be readily functionalized.[1] The introduction of an acetonitrile group (-CH₂CN) bestows upon the pyridine scaffold a unique set of reactive properties. The methylene protons are activated by the electron-withdrawing nature of both the pyridine ring and the nitrile group, rendering this position a nucleophilic handle for a wide array of chemical transformations.[2] This reactivity is the key to the pyridylacetonitrile core's utility as a versatile intermediate for the construction of complex heterocyclic systems.[3]

This guide will illuminate the journey of pyridylacetonitrile derivatives from synthetic precursors to promising therapeutic candidates, highlighting their impact across multiple disease areas. We will explore how subtle modifications to this core structure can lead to profound changes in biological activity, offering a compelling narrative of rational drug design in action.

Synthetic Strategies: Accessing the Pyridylacetonitrile Core and its Derivatives

The synthetic utility of pyridylacetonitrile derivatives begins with the efficient construction of the core structure itself. A variety of methods have been developed for the synthesis of pyridylacetonitriles, often starting from readily available pyridine precursors.

Synthesis of the Parent Pyridylacetonitrile Scaffold

One common approach involves the reaction of pyridylformic acid with chlorofluorocarbons in the presence of hydrogen peroxide and ferrous chloride to yield pyridinecarbonyl chloride. This intermediate is then reacted with potassium cyanide, followed by reduction to afford the desired pyridylacetonitrile.[4] This method is advantageous due to its relatively mild conditions and high yields.[4]

Another established method involves the reaction of 3-methylpyridine with cyanogen chloride at elevated temperatures.[5] While effective, this method requires more specialized equipment to handle the high temperatures and the hazardous nature of cyanogen chloride.

Elaboration of the Pyridylacetonitrile Core: A Gateway to Heterocyclic Diversity

The true synthetic power of pyridylacetonitriles lies in the reactivity of the α-methylene group, which serves as a linchpin for the construction of more elaborate molecules.

A prime example is the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, which have shown significant promise as anticancer agents. These compounds can be synthesized through a one-pot, three-component cyclocondensation reaction of an aromatic aldehyde, an aromatic ketone, and 2-cyanoacetamide under solvent-free conditions, offering an efficient and environmentally friendly route to this important class of compounds.[1][6]

Experimental Protocol: One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

Objective: To provide a detailed, step-by-step methodology for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.

Materials:

-

Appropriate aromatic aldehyde (1 mmol)

-

Appropriate aromatic ketone (1 mmol)

-

2-Cyanoacetamide (1 mmol)

-

Ethanol (95%)

-

Water

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), aromatic ketone (1 mmol), and 2-cyanoacetamide (1 mmol) is placed in a round-bottom flask.

-

The reaction mixture is heated at 70°C for approximately 30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into water.

-

The resulting solid is thoroughly washed with water.

-

The crude product is collected by filtration, dried, and then recrystallized from 95% ethanol to yield the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.[6]

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, IR, and mass spectrometry, as well as by elemental analysis.[6]

Therapeutic Applications and Mechanisms of Action

The structural diversity accessible from the pyridylacetonitrile scaffold has been leveraged to develop compounds with a wide range of therapeutic applications.

Anticancer Agents: Targeting Proliferation and Survival Pathways

Pyridylacetonitrile derivatives have emerged as a promising class of anticancer agents, with several subclasses demonstrating potent activity against various cancer cell lines.

3.1.1. Dihydropyridine-3-carbonitriles as Phosphodiesterase (PDE) Inhibitors

One of the most well-studied classes of anticancer pyridylacetonitrile derivatives is the 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their 2-imino isosteres. These compounds have been shown to inhibit phosphodiesterase 3A (PDE3A), an enzyme that plays a role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] Dysregulation of PDE activity has been implicated in the pathophysiology of cancer.[3]

Mechanism of Action: Phosphodiesterases hydrolyze cAMP and cGMP, terminating their signaling. By inhibiting PDE3A, these pyridylacetonitrile derivatives increase intracellular cAMP and/or cGMP levels. This can, in turn, activate protein kinase A (PKA) or protein kinase G (PKG), leading to the phosphorylation of downstream targets involved in cell cycle progression, proliferation, and apoptosis. In some cancer cells, this leads to growth inhibition.

Figure 1: Simplified signaling pathway of cAMP and the role of PDE3A inhibitors.

Structure-Activity Relationships (SAR): Studies have shown that both electronic and steric factors play a crucial role in the PDE3 inhibitory and anticancer activities of these compounds. For instance, the presence of a bromine atom at the para-position of one of the aryl rings and an ethoxy group at the ortho-position of the other aryl ring was found to be important for potent PDE3 inhibition.[4] In contrast, for tumor cell growth inhibition, steric factors and the capacity for hydrogen bonding appear to be more critical.[4]

| Compound ID | R1 (at position 4) | R2 (at position 6) | Modification | Anticancer Activity (IC₅₀, µM) | PDE3A Inhibition (IC₅₀, µM) | Reference |

| Id | 2-Ethoxyphenyl | 4-Bromophenyl | 2-Imino | 13 (HT-29) | 27 | [4] |

| Ii | 2-Ethoxyphenyl | 1,3-Benzodioxol-5-yl | 2-Imino | 3 (HT-29) | > 50 | [4] |

| Ib | 1-Benzyl-2-ethylthio-5-imidazolyl | 4-Bromophenyl | 2-Imino | 34.3 (HeLa), 50.18 (MCF-7) | 0.00376 | [3] |

Table 1: Anticancer and PDE3A inhibitory activities of selected pyridylacetonitrile derivatives.

Experimental Protocol: PDE3A Inhibition Assay (Fluorescence Polarization)

Objective: To provide a general protocol for determining the inhibitory activity of pyridylacetonitrile derivatives against PDE3A using a fluorescence polarization-based assay.

Principle: This assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate by PDE3A. When cAMP-FAM is hydrolyzed, the resulting linear monophosphate binds to a phosphate-binding agent, forming a large, slowly rotating complex. This leads to an increase in fluorescence polarization (FP). Inhibitors of PDE3A will prevent the hydrolysis of cAMP-FAM, thus keeping the FP signal low.

Materials:

-

Purified recombinant human PDE3A

-

FAM-Cyclic-3',5'-AMP (cAMP-FAM)

-

Binding Agent (phosphate-binding nanobeads)

-

PDE Assay Buffer

-

Test compounds (pyridylacetonitrile derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Cilostamide)

-

Black, low-volume 384-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in PDE Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Reaction Mixture Preparation: In the wells of the microplate, add the PDE Assay Buffer, followed by the test compounds or control.

-

Enzyme Addition: Add the purified PDE3A enzyme to all wells except the "no enzyme" control wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzyme to react with the substrate.

-

Substrate Addition: Add the cAMP-FAM substrate to all wells to initiate the enzymatic reaction.

-

Termination and Binding: Stop the reaction and initiate the binding of the hydrolyzed substrate by adding the Binding Agent.

-

Fluorescence Polarization Measurement: Read the fluorescence polarization on a suitable microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Neuroprotective Agents: Combating Neurodegeneration through Enzyme Inhibition

Pyridylacetonitrile derivatives have also been explored for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease, by targeting key enzymes in the brain.

3.2.1. Cholinesterase Inhibitors

A key strategy in the symptomatic treatment of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Pyridine derivatives bearing carbamate or amide functionalities have been designed as effective cholinesterase inhibitors.[6]

Mechanism of Action: These inhibitors typically bind to the active site of AChE, preventing acetylcholine from accessing it. Some inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a "dual binding site" inhibition, which can also interfere with the role of AChE in amyloid-β (Aβ) peptide aggregation, another hallmark of Alzheimer's disease.[6]

Figure 2: Mechanism of acetylcholinesterase and its inhibition by pyridylacetonitrile derivatives.

Structure-Activity Relationships (SAR): For pyridine derivatives with a carbamate function, the nature of the amine in the carbamate moiety and the linker connecting it to the pyridine ring are critical for potent inhibition of both human AChE (hAChE) and butyrylcholinesterase (hBChE). Molecular docking studies have indicated that these compounds can indeed interact with both the CAS and PAS of AChE.[6]

| Compound ID | Functional Group | hAChE Inhibition (IC₅₀, µM) | hBChE Inhibition (IC₅₀, µM) | Reference |

| Carbamate 8 | Carbamate | 0.153 | - | [6] |

| Carbamate 11 | Carbamate | - | 0.828 | [6] |

Table 2: Cholinesterase inhibitory activity of selected pyridine derivatives.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To provide a detailed protocol for determining the inhibitory activity of pyridylacetonitrile derivatives against acetylcholinesterase using the colorimetric Ellman's method.

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of color formation.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (pyridylacetonitrile derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of ATCI, DTNB, AChE, and the test compounds in the appropriate buffers or solvents.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Include wells for a "no inhibitor" control (vehicle only) and a blank (no enzyme).

-

Enzyme Addition and Pre-incubation: Add the AChE solution to all wells except the blank. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Data Analysis: Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]

Antiviral Agents: A Broad-Spectrum Approach

The pyridine scaffold is present in numerous antiviral drugs, and pyridylacetonitrile derivatives are being explored as a new frontier in the development of agents against a range of viruses, including influenza, herpes simplex virus (HSV), and dengue virus.[7][8][9]

Mechanism of Action: The mechanisms by which pyridine-based compounds exert their antiviral effects are diverse. They can act as:

-

Neuraminidase inhibitors: Preventing the release of new viral particles from infected cells, a key strategy against influenza.[10]

-

Polymerase inhibitors: Blocking the replication of the viral genome.

-

Inhibitors of viral entry or fusion: Preventing the virus from entering host cells.

-

Modulators of host-cell pathways: For example, by inhibiting pyrimidine biosynthesis, which is essential for viral replication.[11]

Structure-Activity Relationships (SAR): For influenza neuraminidase inhibitors, the substitution pattern on the pyridine ring is crucial for activity. The presence of carboxylic acid, acetamido, and guanidine groups has been shown to be important for binding to the enzyme's active site.[10] In the context of HSV, pyrazolopyridine derivatives have been shown to inhibit the viral replicative cycle through a novel mechanism of action, potentially by interfering with viral adsorption.[8] For dengue virus, certain pyridylacetonitrile-related structures have been found to inhibit viral replication by targeting the viral capsid protein or host cell factors.[9]

| Compound Class | Virus | Target | Activity | Reference |

| Pyrazolopyridine derivatives | Herpes Simplex Virus-1 (HSV-1) | Viral Adsorption | EC₅₀ ≈ 0.7-1 µM | [8] |

| Thienopyridine derivatives | Herpes Simplex Virus-1 (HSV-1) | Not specified | 86% inhibition | [12] |

| Isoxazole-pyrazole core | Dengue Virus (DENV) | Host DHODH | EC₅₀ = 2.4 nM | [13] |

| N-phenylpyridine-3-carboxamide | Dengue Virus (DENV) | RNA replication | EC₅₀ = 7.1 µM | [14] |

Table 3: Antiviral activity of selected pyridylacetonitrile-related derivatives.

Experimental Protocol: Influenza Virus Plaque Reduction Assay

Objective: To provide a general protocol for determining the antiviral activity of pyridylacetonitrile derivatives against influenza virus by measuring the reduction in viral plaque formation.

Principle: This assay quantifies the ability of a compound to inhibit the infectious cycle of a virus. A monolayer of host cells is infected with the virus in the presence of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then visualized and counted. A reduction in the number or size of plaques indicates antiviral activity.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Trypsin

-

Agarose or Avicel overlay

-

Test compounds (pyridylacetonitrile derivatives)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells in culture plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock.

-

Infection: Wash the cell monolayer and infect with the virus dilutions in the presence of various concentrations of the test compound. Include a "virus only" control and a "no virus" control.

-

Adsorption: Allow the virus to adsorb to the cells for a specific period (e.g., 1 hour) at 37°C.

-

Overlay: Remove the virus inoculum and add an overlay medium containing agarose or Avicel. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Fixation and Staining: Fix the cells (e.g., with formalin) and then stain with crystal violet. The stain will color the living cells, while the plaques will appear as clear zones.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.[3]

Modulators of Central Nervous System (CNS) Receptors: Targeting the 5-HT₁ₐ Receptor

Pyridylacetonitrile derivatives have also been investigated as ligands for serotonin receptors, particularly the 5-HT₁ₐ receptor, which is a key target for the treatment of anxiety and depression.

Mechanism of Action: The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, modulates the activity of PKA and downstream signaling pathways, ultimately resulting in a decrease in neuronal firing. Pyridylacetonitrile-based compounds can act as agonists at this receptor, mimicking the effects of serotonin.[15]

Figure 3: Simplified signaling pathway of the 5-HT₁ₐ receptor and the action of agonist pyridylacetonitrile derivatives.

Structure-Activity Relationships (SAR): For 5-HT₁ₐ receptor agonists, the nature and position of substituents on the pyridine ring are critical for high-affinity binding and activation. The pyridine nitrogen itself is a key pharmacophoric element. The entire molecular structure, including the non-pharmacophoric parts, contributes to the overall affinity for the receptor.[15]

| Compound ID | Modification | 5-HT₁ₐ Receptor Affinity (pKi) | Functional Activity | Reference |

| 70 | 6-oxazol-5-yl substituent | High (≥ 8) | Potent agonist | [15] |

| 36 | 6-azetidino substituent | High (≥ 8) | Potent agonist | [15] |

Table 4: 5-HT₁ₐ receptor activity of selected pyridylacetonitrile derivatives.

Experimental Protocol: 5-HT₁ₐ Receptor Binding Assay

Objective: To provide a general protocol for determining the binding affinity of pyridylacetonitrile derivatives to the 5-HT₁ₐ receptor.

Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the 5-HT₁ₐ receptor (e.g., [³H]8-OH-DPAT) is incubated with a source of the receptor (e.g., cell membranes from cells expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and a decrease in bound radioactivity indicates that the test compound is binding to the receptor.

Materials:

-

Cell membranes from cells expressing the human 5-HT₁ₐ receptor

-

Radioligand: [³H]8-hydroxy-DPAT

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4)

-

Test compounds (pyridylacetonitrile derivatives)

-

Non-specific binding determinator (e.g., Metergoline)

-

Glass fiber filters

-

Scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations in the assay buffer.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding (measured in the absence of a competitor). Calculate the percentage of inhibition of specific binding for each concentration of the test compound. Determine the Ki value (inhibitory constant) by fitting the data to a competition binding curve using the Cheng-Prusoff equation.[16]

Conclusion and Future Perspectives

The pyridylacetonitrile scaffold has unequivocally demonstrated its value as a versatile and productive starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while the inherent electronic properties of the pyridine and nitrile groups provide a foundation for potent and selective interactions with a range of biological targets.